

# Application Notes and Protocols for Radiolabeling of PBR28 with Carbon-11

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## Compound of Interest

Compound Name: PBR28

Cat. No.: B15558978

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## Introduction

[<sup>11</sup>C]**PBR28** is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3][4][5] Increased TSPO expression is associated with microglial activation in various neurological disorders, making [<sup>11</sup>C]**PBR28** a valuable tool for in-vivo imaging of these processes.[1][2][3][4] This document provides a detailed, step-by-step procedure for the radiolabeling of **PBR28** with carbon-11, including precursor synthesis, automated radiosynthesis, purification, and quality control.

## Experimental Protocols

### Precursor Synthesis: N-(2-hydroxybenzyl)-N-(4-phenoxy pyridin-3-yl)acetamide (desmethyl-PBR28)

The synthesis of the desmethyl precursor for [<sup>11</sup>C]**PBR28** involves a multi-step process. A detailed, one-pot synthesis method has been developed and is recommended for its simplicity and efficiency.[6]

### Radiolabeling of PBR28 with Carbon-11

The radiolabeling of **PBR28** is typically achieved via O-[<sup>11</sup>C]methylation of the desmethyl precursor using either [<sup>11</sup>C]methyl iodide ([<sup>11</sup>C]CH<sub>3</sub>I) or [<sup>11</sup>C]methyl triflate ([<sup>11</sup>C]CH<sub>3</sub>OTf).[1][7]

The following protocol describes a common method using  $[^{11}\text{C}]\text{CH}_3\text{I}$ , which can be adapted for automated synthesis modules like the GE TRACERlab FXC-Pro.[1][6][8]

#### Step 1: Production of $[^{11}\text{C}]\text{CO}_2$

- $[^{11}\text{C}]\text{CO}_2$  is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron by irradiating a target of nitrogen gas containing a small amount of oxygen.[1]

#### Step 2: Conversion of $[^{11}\text{C}]\text{CO}_2$ to $[^{11}\text{C}]\text{CH}_3\text{I}$

- The produced  $[^{11}\text{C}]\text{CO}_2$  is converted to  $[^{11}\text{C}]\text{methane}$  ( $[^{11}\text{C}]\text{CH}_4$ ) using a nickel catalyst at high temperature.[1]
- $[^{11}\text{C}]\text{CH}_4$  is then reacted with gaseous iodine at an elevated temperature (e.g.,  $760^\circ\text{C}$ ) to form  $[^{11}\text{C}]\text{CH}_3\text{I}$ .[1]

#### Step 3: Radiolabeling Reaction

- The desmethyl-**PBR28** precursor (typically 0.5 mg) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][9]
- A base, such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide, is added to the precursor solution.[1][9]
- The gaseous  $[^{11}\text{C}]\text{CH}_3\text{I}$  is then bubbled through the reaction mixture.
- The reaction vial is heated (e.g., at  $60\text{--}80^\circ\text{C}$ ) for a short duration (e.g., 3-5 minutes) to facilitate the methylation reaction.[1][7]

#### Alternative using $[^{11}\text{C}]\text{CH}_3\text{OTf}$ :

- $[^{11}\text{C}]\text{methyl triflate}$  is a more reactive methylating agent than  $[^{11}\text{C}]\text{methyl iodide}$ .[7]
- The radiosynthesis using  $[^{11}\text{C}]\text{CH}_3\text{OTf}$  involves trapping it in a reaction vessel containing the precursor and a base like sodium hydride (NaH) in a solvent such as acetonitrile ( $\text{CH}_3\text{CN}$ ).[5][7]

## Purification of $[^{11}\text{C}]\text{PBR28}$

### High-Performance Liquid Chromatography (HPLC) Method:

- The reaction mixture is quenched and injected into a semi-preparative HPLC system for purification.[\[1\]](#)[\[7\]](#)[\[9\]](#)
- A C18 column is commonly used with a mobile phase consisting of acetonitrile and water.[\[7\]](#)
- The fraction containing [ $^{11}\text{C}$ ]**PBR28** is collected.

### Cartridge-Based Method:

- A cartridge-based purification method offers a faster alternative to HPLC.[\[10\]](#)[\[11\]](#) This method has been shown to provide higher radiochemical yield and molar activity.[\[10\]](#)
- This typically involves passing the reaction mixture through a solid-phase extraction (SPE) cartridge that retains the desired product, which is then eluted with a suitable solvent.[\[6\]](#)[\[8\]](#)

## Formulation

- The purified [ $^{11}\text{C}$ ]**PBR28** is formulated in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for intravenous injection.[\[6\]](#)[\[8\]](#)[\[9\]](#)
- The final product is passed through a sterile filter into a sterile, pyrogen-free vial.[\[9\]](#)

## Quality Control

- Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities. The radiochemical purity should typically be >95-99%.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Chemical Purity: Assessed by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.[\[7\]](#)
- Specific Activity: Measured to determine the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects of the injected tracer.[\[1\]](#)[\[7\]](#)
- Residual Solvents: Analysis for residual solvents from the synthesis process is performed to ensure they are below acceptable limits.

- Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels below the required limits for parenteral administration.

## Data Presentation

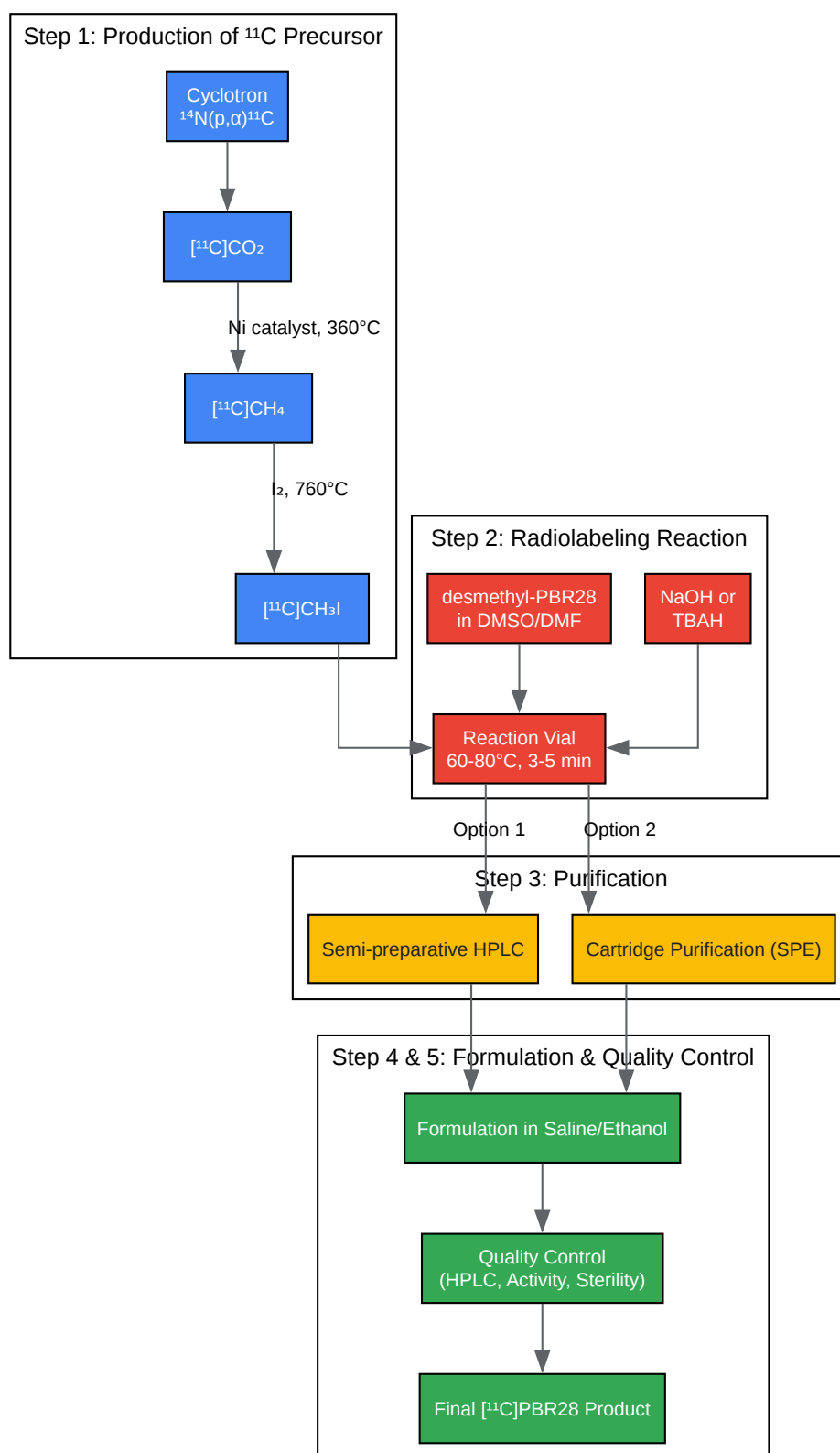
Parameter	HPLC-Based Purification	Cartridge-Based Purification	Reference
Radiochemical Yield	11.8 ± 3.3%	53.0 ± 3.6%	[10][11]
Molar Activity	253 ± 20.9 GBq/μmol	885 ± 17.7 GBq/μmol	[10][11]
Total Synthesis Time	25 ± 2 minutes	12 ± 2 minutes	[10][11]
Radiochemical Purity	>95%	>95%	[10]

Parameter	[ <sup>11</sup> C]CH <sub>3</sub> I Method	[ <sup>11</sup> C]CH <sub>3</sub> OTf Method	Reference
Radiochemical Yield	45-55%	70-80% (decay corrected to EOB)	[1][7]
Radiochemical Purity	>99%	>96%	[1][7]
Specific Activity	8000–9500 mCi/μmol (decay-corrected to EOS)	5-15 Ci/μmol (at EOB)	[1][7]
Total Synthesis Time	28-32 minutes	25-30 minutes (from EOB)	[1][7]

Note: EOB = End of Bombardment, EOS = End of Synthesis. Values can vary depending on the specific automated synthesis module and reaction conditions.

## Mandatory Visualizations

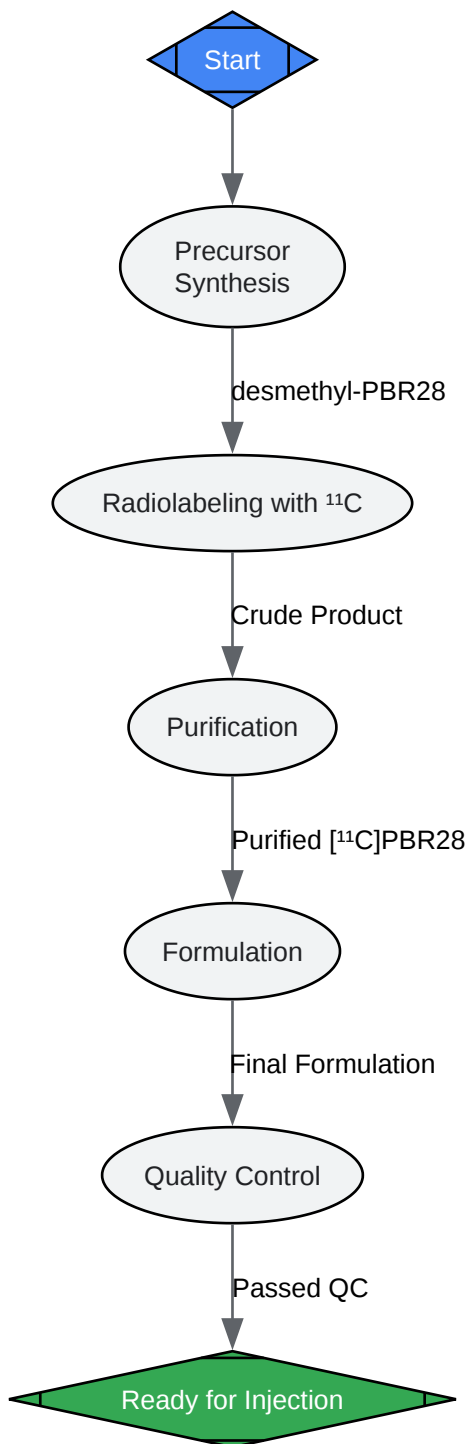
### Radiolabeling Workflow



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Caption: Workflow for the radiosynthesis of  $[^{11}\text{C}]\text{PBR28}$ .

## Logical Relationship of Key Steps



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